molecular formula CH4N2S B095856 Thiourea-d4 CAS No. 17370-85-3

Thiourea-d4

Cat. No. B095856
CAS RN: 17370-85-3
M. Wt: 80.15 g/mol
InChI Key: UMGDCJDMYOKAJW-JBISRTOLSA-N
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Description

Thiourea-d4 is a deuterated form of thiourea, a sulfur-containing organic compound with the chemical formula CH4N2S. This compound is used as a stable isotope-labeled internal standard in various scientific research applications.

Scientific Research Applications

  • Medicinal and Agricultural Applications : Thiourea derivatives have significant medicinal applications, including in clinical use. They are also used in agriculture as insect growth regulators, anti-fungal agents, and herbicides (Shakeel et al., 2016).

  • Plant Growth Regulation : Thiourea acts as a potential plant growth regulator, enhancing growth and yield in crops like maize. Optimal levels of thiourea are required for different crops, indicating its role in agricultural enhancements (Sanaullah, 2016).

  • Antithyroid Drug : Thiourea is used in treating hyperactivity of the thyroid gland by blocking the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. Its effects on the morphological, quantitative, and functional aspects of the adrenal gland have been studied (Chakraborty et al., 2018).

  • Synthesis in Medicinal Chemistry : Thioureas are used in the green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy, highlighting their importance in medicinal chemistry (Kumavat et al., 2013).

  • Nitrification and Urease Inhibition : In agricultural research, thiourea acts as a nitrification inhibitor and urease inhibitor, showing effectiveness in inhibiting hydrolyzation of urea and decreasing volatilization of NH3 in soils (Zhang De-sheng, 2003).

  • Analytical Chemistry : Thiourea is used in the determination of elements like arsenic, antimony, bismuth, selenium, and tellurium by hydride generation inductively coupled plasma atomic emission spectrometry (Uggerud & Lund, 1995).

  • Genotoxic and Mutagenic Properties : Its capacity to cause DNA alterations in cultured mammalian cells, such as DNA repair in rat hepatocyte cultures and gene mutations in V79 Chinese hamster cells, has been investigated (Ziegler-Skylakakis et al., 1985).

  • Antioxidant Properties : Studies on thiourea have explored its role as a scavenger of hydroxyl radicals and its protective effects against oxidative damage, such as its interaction with copper to form redox-inactive complexes (Zhu et al., 2002).

Mechanism of Action

Target of Action

Thiourea and its derivatives, including Thiourea-d4, have been found to target various molecular pathways involved in the development of diseases such as cancer . They limit angiogenesis and alter cancer cell signaling pathways . In addition, they have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

This compound, like other thiourea derivatives, is known to interact with its targets through double-hydrogen bonding . This interaction enhances the reactivity of dienophiles, electrophiles, or nucleophiles, thereby affecting the biological activity of the compound . Furthermore, thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .

Biochemical Pathways

Thiourea derivatives have been found to affect several biochemical pathways. For instance, they have been shown to inhibit particular molecular pathways involved in the development of cancer . They also play a significant role in the synthesis of several important heterocyclic compounds .

Pharmacokinetics

This compound, like other thiourea derivatives, exhibits characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics . After oral administration to man and animals, it is practically completely absorbed and is excreted largely unchanged via the kidneys .

Result of Action

The action of thiourea derivatives results in numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . For instance, they have been found to exhibit significant selectivity to different cancer cell lines .

Safety and Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) for Thiourea .

Future Directions

Thiourea derivatives have diverse biological activities, like antibacterial and anticancer activities, and they have a high impact on the central nervous system of rodents . They are extensively used for coordination complexes with metal ions . Future research could focus on exploring these properties further.

properties

IUPAC Name

1,1,3,3-tetradeuteriothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDCJDMYOKAJW-JBISRTOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C(=S)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17370-85-3
Record name 17370-85-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes thiourea-d4 suitable as a host molecule in inclusion compounds?

A1: this compound forms channel-like structures that can accommodate guest molecules. This ability is similar to its non-deuterated counterpart, thiourea. The advantage of using this compound lies in its spectroscopic properties. Specifically, it allows researchers to observe the infrared (IR) absorption bands of the guest molecules with minimal interference from the host lattice. This is because the C-D stretching and bending vibrations in this compound occur at lower frequencies compared to the C-H vibrations in thiourea, opening up a "spectral window" in the IR spectrum [].

Q2: How does the use of this compound enhance infrared spectroscopic studies of guest molecules?

A2: Using this compound as a host molecule shifts the absorption bands of the host lattice to lower frequencies compared to thiourea. This shift allows for a clearer observation of the guest molecule's absorption bands in regions where they might otherwise be obscured by the host's signals []. This is particularly useful for studying the axial isomers of halogenated cyclohexanes and the behavior of molecules like dioxane and cyclohexane within the thiourea channels [].

Q3: What insights into molecular motion within thiourea inclusion compounds have been gained from NMR studies using this compound?

A3: Proton wide-line NMR studies on this compound-cyclohexane inclusion compounds, along with x-ray diffraction data, provide a detailed picture of molecular motion within these systems. The research suggests that cyclohexane molecules exhibit relatively free rotation or random orientation within the this compound channels []. This finding contrasts with the more restricted movement observed for molecules like cyclopentanone and cyclohexanone, suggesting that electric dipole forces may play a role in influencing guest molecule orientation within the channels [].

Q4: What computational methods have been employed to study thiourea and this compound, and what are their key findings?

A5: Ab initio molecular geometry calculations, along with anharmonic vibrational spectra computations, have been performed on both thiourea and this compound []. These studies utilize methods like VSCF (vibrational self-consistent field) and correlation-corrected VSCF to achieve accurate vibrational frequency predictions. The results highlight the importance of considering anharmonic effects, such as mode coupling, for a more complete understanding of the vibrational behavior of these molecules []. Additionally, these computational methods help validate experimental findings and provide a deeper understanding of the molecular properties of thiourea and its deuterated analogue.

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